molecular formula C12H7BrFNO3 B1224142 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide

5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide

Cat. No. B1224142
M. Wt: 312.09 g/mol
InChI Key: JVUIIZYAJVJVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide is an aromatic amide.

Scientific Research Applications

Orexin Receptor Mechanisms

Research has shown that compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide, such as GSK1059865, are effective in modulating behaviors associated with compulsive food intake. These compounds selectively antagonize Orexin-1 receptors, reducing binge eating in rats without affecting regular food intake, suggesting potential applications in treating compulsive eating disorders (Piccoli et al., 2012).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide. For instance, analogs like pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives exhibit significant antimicrobial activity (Raval et al., 2012). Similarly, benzofuro[3,2-d]pyrimidines with structural resemblance have been screened for their antimicrobial properties, showing promising results (Parameshwarappa & Sangapure, 2009).

Molecular Structure and Interactions

The molecular structure and interactions of compounds similar to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been the subject of extensive research. Studies involving X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into their solid-state structures and the nature of their intermolecular interactions, which is crucial for understanding their biological activity (Saeed et al., 2020).

Fluorescence Emission and Nanoparticles

Research into the fluorescence emission properties of related compounds has shown that structures like heterodifunctional polyfluorene building blocks can yield nanoparticles with high fluorescence quantum yields. These findings suggest potential applications in areas such as bioimaging and diagnostics (Fischer, Baier & Mecking, 2013).

Insecticidal Activities

Compounds structurally related to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide have been found to possess notable insecticidal properties. For example, anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed significant activity against diamondback moth, highlighting their potential as agricultural pesticides (Qi et al., 2014).

Antifungal and Antiviral Applications

Further studies have demonstrated that compounds with structural similarity to 5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyranecarboxamide exhibit antifungal and antiviral activities. For instance, pyrimidine derivatives have shown significant antifungal activity against various pathogens, suggesting their potential in developing new antifungal agents (Wu et al., 2021).

properties

Product Name

5-bromo-N-(2-fluorophenyl)-6-oxo-3-pyrancarboxamide

Molecular Formula

C12H7BrFNO3

Molecular Weight

312.09 g/mol

IUPAC Name

5-bromo-N-(2-fluorophenyl)-6-oxopyran-3-carboxamide

InChI

InChI=1S/C12H7BrFNO3/c13-8-5-7(6-18-12(8)17)11(16)15-10-4-2-1-3-9(10)14/h1-6H,(H,15,16)

InChI Key

JVUIIZYAJVJVIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=COC(=O)C(=C2)Br)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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